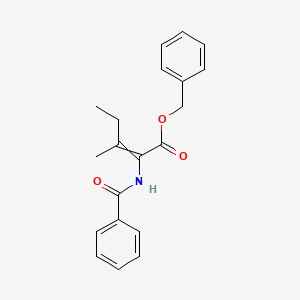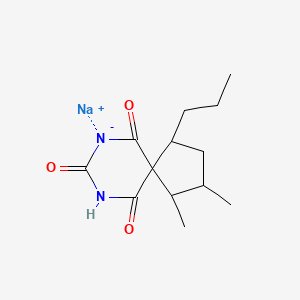
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is a complex organic compound characterized by its unique spiro structure. This compound is part of the diazaspiro family, known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves a multi-step process. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a highly regioselective manner, resulting in the formation of the spiro scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Often performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,2-dimethyl-4-ethyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
- Sodium 1-methyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione
Uniqueness
Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spiro structure contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
63990-31-8 |
|---|---|
Molecular Formula |
C13H19N2NaO3 |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
sodium;1,2-dimethyl-4-propyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione |
InChI |
InChI=1S/C13H20N2O3.Na/c1-4-5-9-6-7(2)8(3)13(9)10(16)14-12(18)15-11(13)17;/h7-9H,4-6H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI Key |
MRBSUGLXODIDFE-UHFFFAOYSA-M |
Canonical SMILES |
CCCC1CC(C(C12C(=O)NC(=O)[N-]C2=O)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


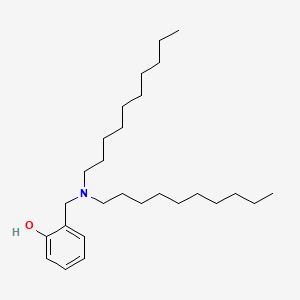
![8,9,10,11-Tetrahydro-7H-pyrido[2,3-a]carbazole](/img/structure/B14506928.png)
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
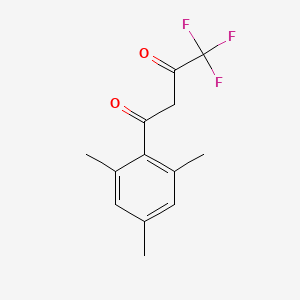
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
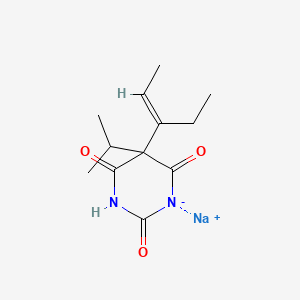
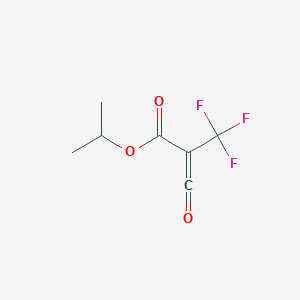
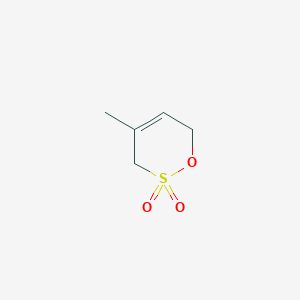
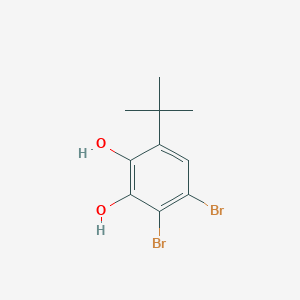
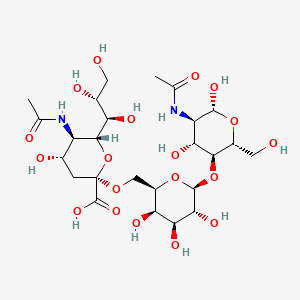
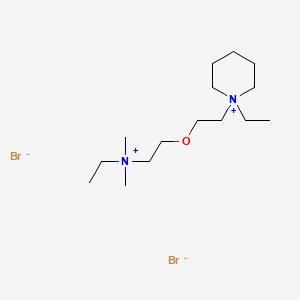
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
